Absolute Stereochemistry: Distinguishing Corchoionoside A from its 9-Epimer
Corchoionoside A has a precisely defined absolute stereochemistry that differentiates it from other megastigmane glucosides. Through the application of a modified Mosher's method, the absolute configuration at the C-9 position was determined to be R [1]. This analysis conclusively showed that alangionoside E is identical to corchoionoside A, while other closely related compounds like kiwiionoside and actinidioionoside differ specifically in the stereochemistry at this 9-position [1]. The C-9 epimer of corchoionoside A is a different compound with distinct structural and likely distinct biological properties.
| Evidence Dimension | Absolute stereochemistry at the C-9 position |
|---|---|
| Target Compound Data | C-9 absolute configuration determined to be R via a modified Mosher's method [1]. |
| Comparator Or Baseline | Kiwiionoside and Actinidioionoside, which are diastereomers of Corchoionoside A with a different (unspecified) stereochemistry at the C-9 position [1]. |
| Quantified Difference | Qualitative difference: Corchoionoside A and its comparator are distinct diastereomers, not identical compounds. The C-9 stereochemistry is a definitive structural difference. |
| Conditions | Stereochemical analysis via modified Mosher's method and NMR spectroscopy [1]. |
Why This Matters
The specific 3D arrangement of atoms dictates a molecule's interactions with chiral biological systems (e.g., enzymes, receptors), making the correct stereoisomer essential for valid and reproducible research.
- [1] Otsuka H, et al. Stereochemistry of megastigmane glucosides from Glochidion zeylanicum and Alangium premnifolium. Phytochemistry. 2003;62(5):763-768. View Source
